molecular formula C22H23NO3 B4265902 2-(4-butoxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid

2-(4-butoxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid

Cat. No. B4265902
M. Wt: 349.4 g/mol
InChI Key: OJSWEXPPDFXNCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-butoxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid, also known as BQCA, is a chemical compound that is commonly used in scientific research. BQCA is a quinolinecarboxylic acid derivative and is known to be a selective agonist for the metabotropic glutamate receptor subtype 4 (mGluR4). This receptor is located in the central nervous system and has been shown to be involved in a variety of physiological processes.

Scientific Research Applications

2-(4-butoxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid is commonly used in scientific research to study the function of mGluR4 in the central nervous system. This receptor has been shown to play a role in a variety of physiological processes, including pain perception, anxiety, and addiction. 2-(4-butoxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid is often used to selectively activate mGluR4 in animal models to study the effects of this receptor on behavior and physiology.

Mechanism of Action

2-(4-butoxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid functions as a selective agonist for mGluR4. When 2-(4-butoxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid binds to this receptor, it activates a signaling cascade that leads to the inhibition of neurotransmitter release. This inhibition can have a variety of effects on behavior and physiology, depending on the specific brain region and neurotransmitter involved.
Biochemical and Physiological Effects:
2-(4-butoxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has been shown to have a variety of biochemical and physiological effects in animal models. These effects include reduced pain perception, reduced anxiety, and reduced drug-seeking behavior in addiction models. 2-(4-butoxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-butoxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid in lab experiments is its selectivity for mGluR4. This allows researchers to specifically target this receptor without affecting other receptors in the central nervous system. However, one limitation of using 2-(4-butoxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid is its relatively short half-life, which can make it difficult to study its effects over longer time periods.

Future Directions

There are many future directions for research involving 2-(4-butoxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid and mGluR4. One area of interest is the role of mGluR4 in addiction and drug-seeking behavior. Another area of interest is the potential therapeutic use of 2-(4-butoxyphenyl)-3,6-dimethyl-4-quinolinecarboxylic acid in neurodegenerative diseases. Additionally, further research is needed to understand the specific effects of mGluR4 activation in different brain regions and neurotransmitter systems.

properties

IUPAC Name

2-(4-butoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-4-5-12-26-17-9-7-16(8-10-17)21-15(3)20(22(24)25)18-13-14(2)6-11-19(18)23-21/h6-11,13H,4-5,12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSWEXPPDFXNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Butoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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